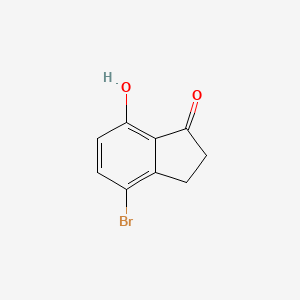

4-bromo-7-hydroxy-2,3-dihydro-1H-inden-1-one

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-bromo-7-hydroxy-2,3-dihydroinden-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrO2/c10-6-2-4-8(12)9-5(6)1-3-7(9)11/h2,4,12H,1,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTWBCFVYMDBPPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C2=C(C=CC(=C21)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70395450 | |

| Record name | 4-Bromo-7-hydroxyindan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70395450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81945-13-3 | |

| Record name | 4-Bromo-7-hydroxyindan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70395450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Bromo-7-hydroxy-1-indanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: 4-bromo-7-hydroxy-2,3-dihydro-1H-inden-1-one (CAS: 81945-13-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-bromo-7-hydroxy-2,3-dihydro-1H-inden-1-one is a synthetic organic compound belonging to the indanone class of molecules.[1] Its structure, featuring a bromine atom and a hydroxyl group on the aromatic ring, makes it a valuable building block in medicinal chemistry and drug discovery. The presence of these functional groups offers reactive sites for further chemical modifications, such as cross-coupling reactions at the bromine position and functionalization of the hydroxyl group.[1] This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol adapted from a closely related analog, its potential biological activities, and relevant experimental methodologies.

Chemical and Physical Properties

The key chemical and physical properties of this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 81945-13-3 | [1][2] |

| Molecular Formula | C₉H₇BrO₂ | [1] |

| Molecular Weight | 227.05 g/mol | [1] |

| Appearance | Solid | [1] |

| Melting Point | 144-148 °C | Sigma-Aldrich |

| InChI Key | ZTWBCFVYMDBPPD-UHFFFAOYSA-N | [1] |

| SMILES | C1CC(=O)C2=C(C=CC(=C21)Br)O | PubChem |

Synthesis

Experimental Protocol: Synthesis of this compound (Adapted)

This protocol is based on the synthesis of a dimethoxy analog and is expected to yield the target compound with minor modifications.[3]

Materials:

-

7-hydroxy-2,3-dihydro-1H-inden-1-one

-

N-Bromosuccinimide (NBS)

-

Azobisisobutyronitrile (AIBN)

-

Benzene (or a suitable alternative solvent like dichloromethane)

-

Water (deionized)

Procedure:

-

In a round-bottom flask, dissolve 7-hydroxy-2,3-dihydro-1H-inden-1-one (1.0 eq) in benzene.

-

To this solution, add N-bromosuccinimide (1.0 eq) and a catalytic amount of azobisisobutyronitrile (AIBN).

-

Stir the reaction mixture at room temperature for 15 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Upon completion of the reaction, remove the solvent by rotary evaporation.

-

Add water to the residue to precipitate the crude product.

-

Stir the resulting slurry for 30 minutes.

-

Collect the crude product by vacuum filtration and wash with cold water.

-

Dry the product under vacuum to yield this compound.

Purification:

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by column chromatography on silica gel.

Spectral Data (Representative)

Specific spectral data for this compound is not publicly available. The following data is for the closely related analog, 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one, and is expected to be very similar for the target compound, with the exception of the signals corresponding to the methoxy groups.[3]

| Data Type | Representative Values for 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one[3] | Expected Characteristics for the Target Compound |

| ¹H NMR (DMSO-d₆) | δ 6.64 (s, 1H), 3.97 (s, 3H), 3.88 (s, 3H), 2.87–2.84 (m, 2H), 2.55–2.52 (m, 2H) | Aromatic proton singlet, multiplets for the dihydroindenone protons, and a broad singlet for the hydroxyl proton. |

| ¹³C NMR (DMSO-d₆) | δ 201.62, 162.29, 158.85, 157.96, 120.11, 99.75, 96.44, 57.66, 56.55, 37.01, 27.31 | Carbonyl carbon signal >200 ppm, aromatic carbons, and aliphatic carbons of the five-membered ring. |

| IR (KBr) | Not available | Expected peaks around 3200 cm⁻¹ (O-H stretch), 1700 cm⁻¹ (C=O stretch), and in the fingerprint region for C-Br stretch. |

| HRMS ([M+H]⁺) | Calculated for C₁₁H₁₁BrO₃: 270.9970 (⁷⁹Br), 272.9949 (⁸¹Br); Found: 270.9974, 272.9946 | Expected m/z values corresponding to the molecular formula C₉H₇BrO₂. |

Potential Biological Activities and Applications

While specific biological data for this compound is limited, the indanone scaffold is a known pharmacophore present in various biologically active molecules.[1] The presence of the bromo and hydroxy functionalities suggests potential for this compound to be explored in several areas of drug discovery.

Kinase Inhibition

The dihydroindenone core is being investigated as a scaffold for kinase inhibitors, which are crucial in cancer therapy. The planar structure and the presence of hydrogen bond donors (hydroxyl group) and acceptors (carbonyl group) are key features for binding to the hinge region of kinases.[3] Bromination at the 4-position provides a handle for further functionalization to enhance potency and selectivity for specific kinases.[3]

Antimicrobial and Antioxidant Properties

Indanone derivatives have been reported to possess antimicrobial and antioxidant activities. The phenolic hydroxyl group can act as a radical scavenger, contributing to antioxidant effects. Both the hydroxyl and bromo substituents can influence the electronic properties of the molecule and its ability to interact with microbial targets.

Experimental Protocols for Biological Assays (General)

The following are general protocols for assays that could be used to evaluate the biological activity of this compound.

Kinase Inhibition Assay

A common method to assess kinase inhibition is a luminescence-based assay that measures the amount of ATP remaining after a kinase reaction.

Materials:

-

Kinase of interest (e.g., a specific cancer-related kinase)

-

Substrate peptide

-

ATP

-

Assay buffer

-

Kinase-Glo® Luminescent Kinase Assay Kit (or similar)

-

Microplate reader

Procedure:

-

Prepare a serial dilution of the test compound in the assay buffer.

-

In a 96-well plate, add the kinase, substrate, and test compound at various concentrations.

-

Initiate the reaction by adding ATP.

-

Incubate the plate at the optimal temperature for the kinase (e.g., 30 °C) for a specified time (e.g., 60 minutes).

-

Stop the reaction and add the Kinase-Glo® reagent.

-

Incubate for 10 minutes at room temperature to allow the luminescent signal to stabilize.

-

Measure the luminescence using a microplate reader.

-

Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value.

DPPH Radical Scavenging Assay (Antioxidant Activity)

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate the free radical scavenging ability of a compound.

Materials:

-

DPPH solution in methanol

-

Test compound dissolved in methanol

-

Ascorbic acid (as a positive control)

-

Methanol (as a blank)

-

UV-Vis spectrophotometer

Procedure:

-

Prepare different concentrations of the test compound and ascorbic acid in methanol.

-

In a set of test tubes, add the DPPH solution to each concentration of the test compound, positive control, and blank.

-

Incubate the mixtures in the dark at room temperature for 30 minutes.

-

Measure the absorbance of the solutions at 517 nm using a UV-Vis spectrophotometer.

-

Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the test compound and A_sample is the absorbance of the DPPH solution with the test compound.

-

Determine the EC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals).

References

"4-bromo-7-hydroxy-2,3-dihydro-1H-inden-1-one" molecular weight

This document provides a detailed overview of the physicochemical properties of 4-bromo-7-hydroxy-2,3-dihydro-1H-inden-1-one, a specialized indanone derivative.[1] The information is intended for researchers and professionals in drug development and organic synthesis.

Physicochemical Data

The key quantitative data for this compound are summarized below.

| Identifier | Value | Source |

| Molecular Formula | C₉H₇BrO₂ | [1][2] |

| Molecular Weight | 227.05 g/mol | [1] |

| Monoisotopic Mass | 225.96294 Da | [2] |

| CAS Number | 81945-13-3 | [1] |

| Physical Form | Solid | |

| Melting Point | 144-148 °C |

Chemical Structure and Synthesis

This compound is an organic compound featuring a dihydro-indenone framework with a bromine atom at the 4-position and a hydroxyl group at the 7-position.[1][3] This structure makes it a valuable building block in organic synthesis, particularly for drug discovery, due to its reactive sites.[1] The bromine atom is suitable for cross-coupling reactions, while the hydroxyl group allows for further functionalization.[1]

Experimental Protocols

While specific experimental protocols for the synthesis or application of this exact compound are not detailed in the provided search results, a general understanding of its reactivity can be inferred.

General Reaction Capabilities:

-

Nucleophilic Substitution: The bromine atom on the aromatic ring can be replaced by various nucleophiles.[3]

-

Oxidation: The hydroxyl group can be oxidized to a carbonyl group, yielding more reactive intermediates.[3]

-

Condensation Reactions: The compound can undergo condensation reactions with aldehydes or ketones to form larger molecules.[3]

A logical workflow for utilizing this compound in a synthetic pathway would involve leveraging these reactive sites.

References

An In-depth Technical Guide to the Chemical Properties of 4-bromo-7-hydroxy-2,3-dihydro-1H-inden-1-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological relevance of 4-bromo-7-hydroxy-2,3-dihydro-1H-inden-1-one (CAS No. 81945-13-3). This specialized indanone derivative serves as a valuable building block in medicinal chemistry and organic synthesis. This document consolidates available data on its physicochemical properties, spectroscopic signature, reactivity, and synthetic protocols. It is intended to be a resource for researchers utilizing this compound in drug discovery and development.

Chemical and Physical Properties

This compound is a solid organic compound with a molecular formula of C₉H₇BrO₂ and a molecular weight of 227.05 g/mol .[1] Its structure features a bicyclic indanone core with a bromine atom at the C4 position and a hydroxyl group at the C7 position. These functional groups provide reactive sites for further chemical modifications, making it a versatile intermediate in the synthesis of more complex molecules.[1]

| Property | Value | Reference |

| CAS Number | 81945-13-3 | [1] |

| Molecular Formula | C₉H₇BrO₂ | [1] |

| Molecular Weight | 227.05 g/mol | [1] |

| Melting Point | 144-148 °C | [2] |

| Appearance | White crystalline powder | [1] |

| Solubility | Soluble in ethanol, esters, and chlorinated solvents; insoluble in water. | [1] |

Spectroscopic Data (Predicted)

| Spectroscopy | Predicted Data |

| ¹H NMR | Hydroxyl proton (δ ~10.5 ppm, broad singlet), dihydro-indenone protons (δ 2.5–3.5 ppm). |

| ¹³C NMR | Carbonyl carbon (δ ~205 ppm). |

| IR (Infrared) | C=O stretching (~1700 cm⁻¹), O-H stretching (~3200 cm⁻¹), C-Br stretching (~600 cm⁻¹). |

| High-Resolution Mass Spectrometry (HRMS) | Exact mass calculated for C₉H₇BrO₂: [M+H]⁺ = 226.97022.[3] |

Synthesis and Reactivity

Synthetic Route

The synthesis of this compound is typically achieved through the selective bromination of the precursor, 7-hydroxy-2,3-dihydro-1H-inden-1-one.

Caption: Synthetic pathway for this compound.

Experimental Protocol: Synthesis

Step 1: Synthesis of 7-hydroxy-2,3-dihydro-1H-inden-1-one A solution of 3-(2-hydroxyphenyl)propanoic acid is refluxed with thionyl chloride to form the corresponding acid chloride. The resulting acid chloride is then subjected to an intramolecular Friedel-Crafts acylation using aluminum chloride (AlCl₃) in a suitable solvent like dichloromethane to yield 7-hydroxy-2,3-dihydro-1H-inden-1-one.

Step 2: Synthesis of this compound To a solution of 7-hydroxy-2,3-dihydro-1H-inden-1-one in a solvent such as benzene or dichloromethane, N-bromosuccinimide (NBS) and a radical initiator like azobisisobutyronitrile (AIBN) are added. The reaction mixture is stirred at room temperature. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed, and the product is precipitated by the addition of water, followed by filtration and drying. Purification can be achieved by recrystallization or column chromatography.

Chemical Reactivity

The chemical reactivity of this compound is characterized by the presence of the hydroxyl, bromo, and ketone functional groups.[1][4]

-

Oxidation: The secondary hydroxyl group can be oxidized to a ketone.[1][4]

-

Reduction: The ketone can be reduced to a secondary alcohol.[1]

-

Substitution: The bromine atom can be displaced through nucleophilic aromatic substitution or participate in cross-coupling reactions, such as the Suzuki coupling.[1][4][5] This makes it a key intermediate for the synthesis of biaryl compounds.[5]

Caption: Key chemical reactions of this compound.

Biological Activity and Applications

This compound and its derivatives have been investigated for their potential biological activities. The indanone scaffold is a common feature in many biologically active compounds.

General biological activities attributed to this class of compounds include:

-

Enzyme Inhibition: The molecule's functional groups can interact with the active sites of enzymes.[1]

-

Antimicrobial Properties: Some indanone derivatives have shown activity against various microbes.[1]

-

Antioxidant Properties: The phenolic hydroxyl group may contribute to antioxidant activity by scavenging free radicals.[4]

A notable application of this compound is as a starting material in the synthesis of selective estrogen receptor beta (ERβ) agonists.[5] In this context, the bromo group is utilized for Suzuki coupling reactions to introduce various aryl substituents, leading to the generation of a library of compounds for biological screening.[5]

References

- 1. This compound | 81945-13-3 | Benchchem [benchchem.com]

- 2. 4-Bromo-7-hydroxy-1-indanone 97 81945-13-3 [sigmaaldrich.com]

- 3. PubChemLite - 4-bromo-7-hydroxy-1-indanone (C9H7BrO2) [pubchemlite.lcsb.uni.lu]

- 4. Buy this compound | 81945-13-3 [smolecule.com]

- 5. Cyclic-ketoximes as ER beta-selective agonists - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Spectroscopic and Synthetic Profile of 4-bromo-7-hydroxy-2,3-dihydro-1H-inden-1-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and synthetic data available for the compound 4-bromo-7-hydroxy-2,3-dihydro-1H-inden-1-one (CAS: 81945-13-3). This indanone derivative serves as a valuable building block in medicinal chemistry and materials science.[1][2] Due to its reactive bromine atom and hydroxyl group, it is a versatile intermediate for creating more complex molecules.[1] This document summarizes its known physical properties, details its synthesis, outlines general protocols for its spectroscopic analysis, and presents available spectroscopic data, including comparative data from similar compounds.

Physicochemical Properties

Basic physicochemical information for this compound is presented below.

| Property | Value | Source |

| Molecular Formula | C₉H₇BrO₂ | [1] |

| Molecular Weight | 227.05 g/mol | [1] |

| Melting Point | 144-148 °C | [1] |

| Appearance | Off-white solid | [1] |

Synthesis Protocol

The synthesis of this compound can be achieved through a two-step process starting from 7-hydroxy-2,3-dihydro-1H-inden-1-one. The process involves an intramolecular Friedel-Crafts acylation followed by a selective bromination.

Experimental Methodology

Step 1: Intramolecular Friedel-Crafts Acylation to form 7-hydroxy-2,3-dihydro-1H-inden-1-one [1]

-

3-(2-Hydroxyphenyl)propanoic acid is converted to its acid chloride by refluxing with thionyl chloride for 24 hours.

-

The resulting acid chloride is then subjected to an intramolecular Friedel-Crafts acylation using aluminum chloride (AlCl₃) in dichloromethane.

-

The reaction is maintained at a controlled temperature of 23–27 °C and stirred for 3 hours.

-

The reaction is quenched with ice, and the product is extracted with dichloromethane.

-

The organic layer is washed with brine and sodium bicarbonate, dried over sodium sulfate, and concentrated to yield 7-hydroxy-2,3-dihydro-1H-inden-1-one.

Step 2: Selective Bromination at the 4-position [1]

-

7-hydroxy-2,3-dihydro-1H-inden-1-one is dissolved in a suitable solvent such as benzene or dichloromethane.

-

N-bromosuccinimide (NBS) is added as the brominating agent.

-

A radical initiator, such as azobisisobutyronitrile (AIBN), is added catalytically.

-

The reaction mixture is stirred at room temperature for approximately 15 hours, with the progress monitored by thin-layer chromatography (TLC).

-

Upon completion, the solvent is removed, and water is added to precipitate the crude product.

-

The solid is collected by filtration, dried, and can be further purified by recrystallization or column chromatography to yield this compound.

Synthesis Workflow

Caption: Synthetic pathway for this compound.

Spectroscopic Analysis

Experimental Protocols for Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy [3]

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. Use tetramethylsilane (TMS) as an internal standard (0 ppm).

-

¹H NMR Parameters:

-

Spectrometer Frequency: 400 MHz or higher.

-

Pulse Sequence: Standard single-pulse.

-

Relaxation Delay: 1-5 seconds.

-

-

¹³C NMR Parameters:

-

Spectrometer Frequency: 100 MHz or higher.

-

Pulse Sequence: Proton-decoupled.

-

Infrared (IR) Spectroscopy [3]

-

Sample Preparation (Solid):

-

KBr Pellet: Grind 1-2 mg of the sample with 100-200 mg of dry potassium bromide (KBr) and press into a thin, transparent disk.

-

Attenuated Total Reflectance (ATR): Place the solid sample directly on the ATR crystal.

-

-

Instrument Parameters:

-

Spectrometer: Fourier Transform Infrared (FTIR).

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Mass Spectrometry (MS) [3]

-

Sample Introduction: Direct insertion probe for solids or via liquid chromatography (LC-MS).

-

Ionization Method: Electrospray Ionization (ESI) or Electron Ionization (EI).

-

Mass Analyzer: Time-of-Flight (TOF), Quadrupole, or Orbitrap.

Spectroscopic Data

Predicted Mass Spectrometry Data

Predicted collision cross-section (CCS) values for various adducts of this compound have been calculated.[4]

| Adduct | m/z (mass/charge) | Predicted CCS (Ų) |

| [M+H]⁺ | 226.97022 | 141.1 |

| [M+Na]⁺ | 248.95216 | 154.4 |

| [M-H]⁻ | 224.95566 | 147.7 |

| [M+NH₄]⁺ | 243.99676 | 165.5 |

| [M+K]⁺ | 264.92610 | 143.1 |

Comparative NMR Data

The following tables present the ¹H and ¹³C NMR data for a structurally similar compound, 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one , which can provide insights into the expected spectral features of the target molecule.[2] The primary difference is the presence of two methoxy groups instead of a hydroxyl group and a different substitution pattern on the aromatic ring.

¹H NMR Data for 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one (in DMSO-d₆) [2]

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 6.64 | s | 1H | Ar-H |

| 3.97 | s | 3H | -OCH₃ |

| 3.88 | s | 3H | -OCH₃ |

| 2.87–2.84 | m | 2H | -CH₂- |

| 2.55–2.52 | m | 2H | -CH₂- |

¹³C NMR Data for 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one (in DMSO-d₆) [2]

| Chemical Shift (δ, ppm) |

| 201.62 |

| 162.29 |

| 158.85 |

| 157.96 |

| 120.11 |

| 99.75 |

| 96.44 |

| 57.66 |

| 56.55 |

| 37.01 |

| 27.31 |

Applications and Biological Relevance

This compound is a compound of interest in several areas of chemical and pharmaceutical research. Its bifunctional nature allows for diverse chemical transformations.

-

Synthetic Intermediate: It serves as a key building block for the synthesis of more complex organic molecules and pharmaceuticals.[1][2]

-

Drug Discovery: The indanone scaffold is a known pharmacophore. This compound and its derivatives have been investigated for a range of biological activities, including:

-

Materials Science: It can be utilized in the production of specialty chemicals and materials.[1]

A related core structure, 5,7-dihydroxy-2,3-dihydro-1H-inden-1-one, is under development for the synthesis of kinase inhibitors, suggesting a potential therapeutic avenue for derivatives of this compound class.[2]

Potential Research Applications

Caption: Research applications of this compound.

References

An In-depth Technical Guide to the Synthesis of 4-bromo-7-hydroxy-2,3-dihydro-1H-inden-1-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes for obtaining 4-bromo-7-hydroxy-2,3-dihydro-1H-inden-1-one, a valuable building block in medicinal chemistry and organic synthesis. This document details the necessary starting materials, experimental protocols, and quantitative data to facilitate its preparation in a laboratory setting.

Overview of Synthetic Strategy

The synthesis of this compound is typically achieved in a two-step process. The first stage involves the synthesis of the precursor molecule, 7-hydroxy-2,3-dihydro-1H-inden-1-one. The second stage is the regioselective bromination of this precursor to yield the final product.

Caption: General synthetic workflow for this compound.

Synthesis of the Precursor: 7-hydroxy-2,3-dihydro-1H-inden-1-one

Several methods have been reported for the synthesis of 7-hydroxy-2,3-dihydro-1H-inden-1-one. The choice of starting material can influence the reaction conditions and overall yield.

Starting Materials and Synthetic Routes

| Starting Material | Key Reagents | General Conditions | Notes |

| 3-(3-hydroxyphenyl)propanoic acid | Polyphosphoric acid (PPA) | High temperature (e.g., 180°C) | Can produce a mixture of 7-hydroxy and 5-hydroxy isomers, making separation challenging. High energy consumption.[1][2] |

| 2,3-dihydrobenzofuran-4-one | Aluminum trichloride (AlCl₃) | High temperature (e.g., 200°C) | Starting material can be expensive and difficult to source. High energy consumption and potential for equipment degradation.[1] |

| Phenol | 3-chloropropionyl chloride, Aluminum trichloride (AlCl₃) | High temperature (e.g., 160°C) | Tends to produce a significant amount of the 5-hydroxy isomer as a byproduct, resulting in a low yield of the desired product.[1] |

| 4-hydroxybenzenesulfonic acid | 3-chloropropionyl chloride, Lewis acid | Multi-step process | An optimized method to improve regioselectivity and yield.[1][2] |

Detailed Experimental Protocol (from 3-(3-hydroxyphenyl)propanoic acid)

This protocol is based on the cyclization of 3-(3-hydroxyphenyl)propanoic acid using polyphosphoric acid.

Materials:

-

3-(3-hydroxyphenyl)propanoic acid

-

Polyphosphoric acid (PPA)

-

Ice water

-

Dichloromethane (or other suitable extraction solvent)

-

Anhydrous sodium sulfate

Procedure:

-

To a reaction vessel, add 3-(3-hydroxyphenyl)propanoic acid and polyphosphoric acid.

-

Heat the mixture to 180°C with stirring.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and pour it into ice water.

-

Extract the product with dichloromethane (3x).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography to separate the 7-hydroxy and 5-hydroxy isomers.

Bromination to this compound

The final step is the regioselective bromination of 7-hydroxy-2,3-dihydro-1H-inden-1-one. N-Bromosuccinimide (NBS) is the reagent of choice for this transformation.

Reaction Conditions and Quantitative Data

| Precursor | Brominating Agent | Initiator/Catalyst | Solvent | Temperature | Yield | Reference |

| 7-hydroxy-2,3-dihydro-1H-inden-1-one | N-Bromosuccinimide (NBS) | - | Carbon tetrachloride (CCl₄) | 60-80°C | Not specified | [3] |

| 5,7-dimethoxy-2,3-dihydro-1H-inden-1-one | N-Bromosuccinimide (NBS) | Azobisisobutyronitrile (AIBN) | Benzene | Room Temperature | 90% | [4] |

The protocol for the closely related 5,7-dimethoxy analogue provides a strong basis for the synthesis of the target molecule.

Detailed Experimental Protocol

This protocol is adapted from the synthesis of 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one and is expected to be effective for the 7-hydroxy analogue.[4]

Materials:

-

7-hydroxy-2,3-dihydro-1H-inden-1-one

-

N-Bromosuccinimide (NBS)

-

Azobisisobutyronitrile (AIBN) (catalytic amount)

-

Benzene (or a suitable alternative solvent like acetonitrile)

-

Water

-

Ethyl acetate

-

Hexane

Procedure:

-

Dissolve 7-hydroxy-2,3-dihydro-1H-inden-1-one (1.0 eq) in benzene.

-

Add N-bromosuccinimide (1.0 eq) and a catalytic amount of AIBN to the solution at room temperature.

-

Stir the reaction mixture for approximately 15 hours. Monitor the reaction progress by TLC.

-

Upon completion, remove the solvent by distillation or under reduced pressure.

-

Add water to the residue and stir the resulting slurry for 30 minutes.

-

Collect the crude product by vacuum filtration and wash with water.

-

Dry the crude product on the filter.

-

Further purify the product by column chromatography using a gradient of ethyl acetate in hexane.

Caption: Experimental workflow for the bromination of 7-hydroxy-1-indanone.

Conclusion

The synthesis of this compound is a feasible process for a well-equipped organic chemistry laboratory. Careful selection of the starting material and reaction conditions for the synthesis of the 7-hydroxy-1-indanone precursor is crucial for optimizing the overall yield and minimizing purification challenges. The subsequent bromination step, utilizing NBS, is a reliable method for obtaining the final product. The protocols and data presented in this guide offer a solid foundation for researchers to successfully synthesize this important chemical intermediate.

References

Potential Biological Activity of 4-bromo-7-hydroxy-2,3-dihydro-1H-inden-1-one: A Technical Guide for Researchers

Disclaimer: This document provides a prospective analysis of the potential biological activities of 4-bromo-7-hydroxy-2,3-dihydro-1H-inden-1-one based on its structural features and the known activities of related compounds. The experimental protocols, quantitative data, and signaling pathways described herein are illustrative and intended to guide future research. No specific experimental data on the biological activity of this compound has been published in the peer-reviewed literature to date.

Introduction

This compound is a synthetic organic compound featuring a substituted indanone scaffold. Its structure, comprising a bicyclic aromatic ring system with a ketone, a hydroxyl group, and a bromine atom, suggests a potential for diverse biological activities. The indanone core is a privileged structure in medicinal chemistry, found in numerous compounds with a wide range of pharmacological effects.[1] The hydroxyl and bromo substituents offer possibilities for hydrogen bonding and halogen bonding, respectively, which are crucial interactions for binding to biological targets such as enzymes and receptors.[2] This technical guide outlines the theoretical basis for its potential biological activities, provides detailed hypothetical experimental protocols for their investigation, and presents illustrative data and potential mechanisms of action. This compound is noted as a valuable building block in organic synthesis for drug discovery.[2][3]

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₉H₇BrO₂ | [2][4] |

| Molecular Weight | 227.05 g/mol | [2] |

| IUPAC Name | This compound | [4] |

| SMILES | C1CC(=O)C2=C(C=CC(=C21)Br)O | [4] |

| InChI | InChI=1S/C9H7BrO2/c10-6-2-4-8(12)9-5(6)1-3-7(9)11/h2,4,12H,1,3H2 | [4] |

Potential Biological Activities and Illustrative Data

Based on its structural motifs and the activities of related compounds, this compound is hypothesized to possess kinase inhibitory, antimicrobial, and antioxidant activities.

Kinase Inhibition

The indanone scaffold is being explored for the development of kinase inhibitors.[5][6] The planarity of the ring system and the presence of hydrogen bond donors and acceptors could allow it to fit into the ATP-binding pocket of various kinases.

Illustrative Quantitative Data: In Vitro Kinase Inhibition Assay

| Kinase Target | IC₅₀ (µM) |

| EGFR | 5.2 |

| VEGFR2 | 8.9 |

| SRC | 12.5 |

| PIM1 | 3.7 |

Antimicrobial Activity

The presence of a halogenated phenol moiety suggests potential antimicrobial properties. Brominated phenols are known to exhibit antibacterial and antifungal activities.

Illustrative Quantitative Data: Minimum Inhibitory Concentration (MIC) Assay

| Microbial Strain | MIC (µg/mL) |

| Staphylococcus aureus | 16 |

| Escherichia coli | 32 |

| Pseudomonas aeruginosa | 64 |

| Candida albicans | 32 |

Antioxidant Activity

Phenolic compounds are well-known for their antioxidant properties due to their ability to scavenge free radicals. The hydroxyl group on the aromatic ring of the molecule suggests it may possess similar activity.

Illustrative Quantitative Data: DPPH Radical Scavenging Assay

| Assay | IC₅₀ (µM) |

| DPPH Scavenging | 25.8 |

| ABTS Scavenging | 18.3 |

Experimental Protocols

In Vitro Kinase Inhibition Assay (Luminescent Kinase Assay)

This protocol describes a method to determine the half-maximal inhibitory concentration (IC₅₀) of the test compound against a panel of protein kinases.

-

Reagents and Materials:

-

Kinase-Glo® Luminescent Kinase Assay Kit (Promega)

-

Recombinant human kinases (e.g., EGFR, VEGFR2, SRC, PIM1)

-

Kinase-specific substrates and ATP

-

Test compound (this compound) dissolved in DMSO

-

Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

White, opaque 96-well plates

-

-

Procedure:

-

Prepare a serial dilution of the test compound in DMSO, and then dilute in kinase buffer.

-

In a 96-well plate, add 5 µL of the diluted compound solution.

-

Add 10 µL of a kinase/substrate mixture to each well.

-

Initiate the reaction by adding 10 µL of ATP solution.

-

Incubate the plate at room temperature for 60 minutes.

-

Add 25 µL of Kinase-Glo® reagent to each well to stop the reaction and generate a luminescent signal.

-

Incubate for 10 minutes at room temperature.

-

Measure luminescence using a plate-reading luminometer.

-

Calculate the percentage of kinase activity relative to a DMSO control and plot against the compound concentration to determine the IC₅₀ value.

-

Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)

This protocol determines the lowest concentration of the test compound that inhibits the visible growth of a microorganism.

-

Reagents and Materials:

-

Bacterial strains (e.g., S. aureus, E. coli) and fungal strains (C. albicans)

-

Mueller-Hinton Broth (MHB) for bacteria, RPMI-1640 for fungi

-

Test compound dissolved in DMSO

-

Sterile 96-well microtiter plates

-

Resazurin sodium salt solution (for viability indication)

-

-

Procedure:

-

Prepare a 0.5 McFarland standard suspension of the microbial culture.

-

Dilute the microbial suspension in the appropriate broth.

-

Prepare a two-fold serial dilution of the test compound in broth in a 96-well plate.

-

Inoculate each well with the diluted microbial suspension.

-

Include positive (microbes only) and negative (broth only) controls.

-

Incubate the plates at 37°C for 18-24 hours for bacteria, and at 35°C for 24-48 hours for fungi.

-

After incubation, add resazurin solution to each well and incubate for a further 2-4 hours.

-

The MIC is determined as the lowest concentration of the compound at which no color change (from blue to pink) is observed.

-

DPPH Radical Scavenging Assay

This protocol measures the free radical scavenging capacity of the test compound.

-

Reagents and Materials:

-

2,2-diphenyl-1-picrylhydrazyl (DPPH)

-

Methanol

-

Test compound dissolved in methanol

-

Ascorbic acid (positive control)

-

96-well microplate reader

-

-

Procedure:

-

Prepare a 0.1 mM solution of DPPH in methanol.

-

Prepare serial dilutions of the test compound and ascorbic acid in methanol.

-

In a 96-well plate, add 100 µL of the diluted compound or standard solutions.

-

Add 100 µL of the DPPH solution to each well.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm.

-

The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100

-

Plot the percentage of scavenging against the concentration to determine the IC₅₀ value.

-

Visualizations

Hypothetical Experimental Workflow

Caption: Workflow for the in vitro biological evaluation of the compound.

Hypothetical Kinase Inhibition Signaling Pathway

Caption: Potential inhibition of the EGFR signaling pathway.

Conclusion

While concrete experimental data is currently lacking, the structural attributes of this compound make it a promising candidate for further investigation as a biologically active agent. This guide provides a foundational framework for researchers to explore its potential as a kinase inhibitor, an antimicrobial agent, or an antioxidant. The detailed protocols and illustrative data serve as a starting point for a comprehensive evaluation of this compound's pharmacological profile. Further research, including synthesis of analogs and in vivo studies, will be crucial to fully elucidate its therapeutic potential.

References

- 1. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]

- 2. This compound | 81945-13-3 | Benchchem [benchchem.com]

- 3. Buy this compound | 81945-13-3 [smolecule.com]

- 4. PubChemLite - 4-bromo-7-hydroxy-1-indanone (C9H7BrO2) [pubchemlite.lcsb.uni.lu]

- 5. journals.iucr.org [journals.iucr.org]

- 6. Crystal structure of 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one - PMC [pmc.ncbi.nlm.nih.gov]

The Versatile Building Block: A Technical Guide to 4-bromo-7-hydroxy-2,3-dihydro-1H-inden-1-one in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 4-bromo-7-hydroxy-2,3-dihydro-1H-inden-1-one, a key building block in modern organic synthesis. Its unique structural features, including a reactive bromine atom and a nucleophilic hydroxyl group on an indanone scaffold, make it a valuable precursor for the synthesis of complex organic molecules, particularly in the realm of drug discovery and materials science.[1] This document outlines its chemical properties, synthetic routes, and diverse applications, with a focus on its role in the development of biologically active compounds.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| Molecular Formula | C₉H₇BrO₂ |

| Molecular Weight | 227.05 g/mol |

| CAS Number | 81945-13-3 |

| Appearance | Solid |

| Purity | Typically ≥97% |

Synthesis of the Core Scaffold

The synthesis of this compound typically involves the bromination of a 7-hydroxy-1-indanone precursor. A common and effective method is radical bromination using N-bromosuccinimide (NBS) in a suitable solvent such as carbon tetrachloride, with controlled temperature conditions to ensure regioselectivity.[1]

Caption: Synthesis of this compound.

Key Reactions and Applications

The reactivity of this compound is centered around its two primary functional groups: the bromine atom at the 4-position and the hydroxyl group at the 7-position. This dual functionality allows for a wide range of chemical transformations, making it a versatile intermediate in multi-step syntheses.

Suzuki-Miyaura Cross-Coupling

The bromine atom is readily displaced via palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, to form carbon-carbon bonds. This reaction is instrumental in the synthesis of 4-aryl-7-hydroxy-2,3-dihydro-1H-inden-1-ones, which are precursors to various biologically active molecules.

Caption: Suzuki-Miyaura cross-coupling reaction workflow.

O-Alkylation and Etherification

The hydroxyl group can be functionalized through various reactions, including O-alkylation, to introduce different ether linkages. This modification is often employed to modulate the solubility, lipophilicity, and biological activity of the resulting compounds.

Caption: O-Alkylation of the hydroxyl group.

Application in Kinase Inhibitor Synthesis

Substituted indanone scaffolds are recognized as privileged structures in medicinal chemistry, particularly in the design of kinase inhibitors. The planarity of the ring system and the ability to introduce diverse substituents at key positions allow for effective interaction with the ATP-binding site of various kinases. Derivatives of this compound are promising candidates for the development of novel kinase inhibitors for therapeutic use in oncology and inflammatory diseases.

References

The Genesis and Evolution of Bromo-Indanone Derivatives: A Technical Guide for Researchers

An in-depth exploration of the discovery, synthesis, and therapeutic potential of bromo-indanone derivatives for researchers, scientists, and drug development professionals.

The indanone scaffold, a privileged structure in medicinal chemistry, has been the foundation for numerous biologically active compounds. The strategic introduction of a bromine atom to this bicyclic framework has given rise to a versatile class of molecules known as bromo-indanone derivatives. These compounds have demonstrated significant potential in various therapeutic areas, including oncology and neurology, by modulating key biological pathways. This technical guide provides a comprehensive overview of the history, synthesis, and biological evaluation of bromo-indanone derivatives, presenting key data and experimental protocols to aid in future research and drug development endeavors.

A Historical Perspective: From Indanone Synthesis to Brominated Analogs

The journey of bromo-indanone derivatives begins with the exploration of the parent indanone structure. The first publications detailing the synthesis of 1-indanones emerged in the 1920s, laying the groundwork for future modifications. A notable early synthesis was the cyclization of hydrocinnamic acid to 1-indanone in 1939. Another key method, the intramolecular Friedel-Crafts reaction of phenylpropionic acid chloride, was reported in 1927.

The introduction of halogen atoms, including bromine, to the indanone ring was a logical progression to explore the structure-activity relationships of these compounds. While pinpointing the exact first synthesis of a bromo-indanone derivative is challenging, the development of synthetic methodologies for halogenated indanones gained traction as their utility as intermediates in organic synthesis and medicinal chemistry became apparent. The synthesis of various halo-indanones has been achieved through methods such as the Friedel-Crafts cyclization of halogenated phenylpropionic acids or the direct bromination of indanone precursors. These early synthetic efforts paved the way for the diverse array of bromo-indanone derivatives known today.

Synthetic Pathways to Key Bromo-Indanone Scaffolds

The synthesis of bromo-indanone derivatives typically involves either the cyclization of a pre-brominated precursor or the bromination of an existing indanone core. The position of the bromine atom on the aromatic ring significantly influences the synthetic strategy and the subsequent biological activity of the derivative.

Synthesis of 4-Bromo-1-Indanone

One common route to 4-bromo-1-indanone involves the intramolecular Friedel-Crafts cyclization of 3-(2-bromophenyl)propanoic acid. This can be achieved using a strong acid catalyst like trifluoromethanesulfonic acid or by converting the carboxylic acid to its more reactive acid chloride derivative followed by treatment with a Lewis acid such as aluminum chloride.

Synthesis of 5-Bromo-1-Indanone

5-Bromo-1-indanone can be synthesized via the Friedel-Crafts reaction of 3-(3-bromophenyl)propionic acid with a dehydrating agent like chlorosulfonic acid. Another approach involves the high-temperature cyclization of 4-(3-chloropropanoyl)bromobenzene in the presence of aluminum chloride and sodium chloride.

Synthesis of 7-Bromo-Indanone Derivatives

For derivatives such as 7-bromo-2-methyl-1-indanone, synthetic strategies often employ Friedel-Crafts acylation of a precursor that already contains the bromine and methyl groups in the desired positions. Alternatively, a non-brominated methyl-indanone can be synthesized first, followed by a regioselective bromination at the 7-position, which requires careful control of reaction conditions to achieve the desired isomer.

Therapeutic Potential and Biological Activity

Bromo-indanone derivatives have emerged as promising candidates in drug discovery, exhibiting a range of biological activities. Their therapeutic potential is primarily focused on anticancer and neuroprotective applications.

Anticancer Activity

Several bromo-indanone derivatives have demonstrated potent cytotoxic effects against various cancer cell lines. One of the key mechanisms underlying this activity is the inhibition of tubulin polymerization, a critical process for cell division. By disrupting microtubule dynamics, these compounds can induce cell cycle arrest, typically at the G2/M phase, and trigger apoptosis.

Another important target for the anticancer activity of these derivatives is the nuclear factor-kappa B (NF-κB) signaling pathway. NF-κB is a transcription factor that plays a crucial role in inflammation, cell survival, and proliferation. Bromo-indanone derivatives have been shown to inhibit the activation of NF-κB, thereby suppressing the expression of downstream pro-survival genes and promoting cancer cell death.

Neuroprotective Activity

In the realm of neurodegenerative diseases, bromo-indanone derivatives have shown promise as inhibitors of key enzymes involved in neurotransmitter metabolism. Specifically, they have been investigated as inhibitors of acetylcholinesterase (AChE) and monoamine oxidase (MAO). Inhibition of AChE increases the levels of the neurotransmitter acetylcholine, which is beneficial in conditions like Alzheimer's disease. MAO inhibitors, on the other hand, prevent the breakdown of monoamine neurotransmitters such as dopamine and serotonin, a therapeutic strategy employed in the treatment of Parkinson's disease and depression.

Quantitative Biological Data

The following tables summarize the in vitro biological activities of representative bromo-indanone and related indanone derivatives from various studies.

| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |

| ITH-6 | Thiazolyl Hydrazone of 1-Indanone | HT-29 (Colon) | 0.44 | |

| COLO 205 (Colon) | 0.98 | |||

| KM 12 (Colon) | 0.41 | |||

| Compound 9j | 2-Benzylidene-1-indanone | MCF-7 (Breast) | 0.01 | [1] |

| HCT-116 (Colon) | 0.088 | [1] | ||

| THP-1 (Leukemia) | 0.12 | [1] | ||

| A549 (Lung) | 0.21 | [1] | ||

| (R)-9k | 3-Arylindanone | HCT 116 (Colon) | Sub-micromolar | [2] |

| Gallic Acid-based Indanone | Gallic Acid-based Indanone | Ehrlich Ascites Carcinoma (in vivo) | 54.3% tumor growth inhibition at 50 mg/kg | [1] |

| Hydroxybenzylidene-1-indanone | Hydroxybenzylidene-1-indanone | U-251 (Glioblastoma) | Lower than Temozolomide | [1] |

Table 1: Anticancer Activity of Indanone Derivatives

| Compound ID | Derivative Class | Target Enzyme | IC50 (µM) | Reference |

| Compound 5c | Indanone-aminopropoxy benzylidene | Acetylcholinesterase (AChE) | 0.12 | [3] |

| Compound 7b | Indanone-aminopropoxy benzylidene | Butyrylcholinesterase (BChE) | 0.04 | [3] |

| Compound 54 | Indanone derivative | Acetylcholinesterase (AChE) | 14.06 | [4] |

| Compound 56 | Indanone derivative | Acetylcholinesterase (AChE) | 12.30 | [4] |

| Compound 64 | Indanone derivative | Acetylcholinesterase (AChE) | 12.01 | [4] |

Table 2: Cholinesterase Inhibitory Activity of Indanone Derivatives

| Compound ID | Substitution Pattern | Target Enzyme | IC50 (µM) | Reference |

| C6-substituted indanones | Various at C6 | MAO-B | 0.001 - 0.030 | [5] |

| 2-heteroarylidene-1-indanones | 5-bromo-2-furan substituent | MAO-B | 0.0044 | [1] |

| 2-benzylidene-1-indanones | 5-hydroxy and B-ring halogens/methyl | MAO-B | < 0.1 | [6] |

Table 3: Monoamine Oxidase (MAO) Inhibitory Activity of Indanone Derivatives

| Compound ID | Derivative Class | Assay | IC50 (µM) | Reference |

| (R)-9k | 3-Arylindanone | Tubulin Polymerization | 6.1 | [2] |

| 2-Benzylidene-1-indanones | 3,4,5-trimethoxybenzylidene | Tubulin Polymerization | 0.62 - 2.04 | [7] |

Table 4: Tubulin Polymerization Inhibitory Activity of Indanone Derivatives

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. Below are protocols for key experiments cited in the study of bromo-indanone derivatives.

Synthesis of 4-Bromo-1-Indanone

-

Starting Material: 3-(2-bromophenyl)propanoic acid.

-

Procedure:

-

Dissolve 3-(2-bromophenyl)propanoic acid (1 equivalent) in a suitable solvent such as 1,2-dichloroethane.

-

Add thionyl chloride (2.5 equivalents) and reflux the mixture for 24 hours to form the acid chloride.

-

Cool the reaction to room temperature and concentrate under reduced pressure.

-

Dissolve the residue in dichloromethane and add it dropwise to a suspension of anhydrous aluminum chloride (1.65 equivalents) in dichloromethane, maintaining the temperature below 27°C.

-

Stir the reaction at room temperature for 3 hours.

-

Quench the reaction by pouring it into ice water.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with saturated brine and saturated sodium bicarbonate, dry over sodium sulfate, and concentrate under reduced pressure to yield 4-bromo-1-indanone.[8]

-

Tubulin Polymerization Assay (Turbidity-based)

-

Principle: The polymerization of tubulin into microtubules increases the turbidity of the solution, which can be measured spectrophotometrically.

-

Procedure:

-

Prepare a solution of purified tubulin in a suitable buffer (e.g., PIPES buffer) containing GTP.

-

Add the bromo-indanone derivative at various concentrations to the tubulin solution in a 96-well plate.

-

Incubate the plate at 37°C to initiate polymerization.

-

Monitor the change in absorbance at 340 nm over time using a plate reader.

-

The rate of polymerization is determined from the slope of the linear portion of the absorbance curve. The IC50 value is calculated as the concentration of the compound that inhibits the rate of polymerization by 50%.

-

NF-κB Luciferase Reporter Assay

-

Principle: This assay utilizes a cell line that has been engineered to express the luciferase gene under the control of an NF-κB response element. Activation of the NF-κB pathway leads to the expression of luciferase, which can be quantified by measuring luminescence.

-

Procedure:

-

Seed the NF-κB reporter cell line (e.g., HEK293T) in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with the bromo-indanone derivative at various concentrations for a specified period.

-

Induce NF-κB activation using a stimulant such as tumor necrosis factor-alpha (TNF-α).

-

Lyse the cells and add a luciferase substrate.

-

Measure the luminescence using a luminometer.

-

The inhibitory effect of the compound on NF-κB activation is determined by the reduction in luminescence compared to the stimulated control.

-

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs is essential for a clear understanding of the research. The following diagrams, generated using the DOT language, illustrate key signaling pathways and workflows.

Caption: General workflow for the synthesis and biological evaluation of bromo-indanone derivatives.

Caption: Inhibition of the NF-κB signaling pathway by bromo-indanone derivatives.

Caption: Mechanism of anticancer activity via inhibition of tubulin polymerization.

Conclusion and Future Directions

Bromo-indanone derivatives represent a promising class of compounds with significant therapeutic potential, particularly in the fields of oncology and neurodegenerative diseases. Their rich chemical history and versatile synthesis allow for the generation of diverse libraries for structure-activity relationship studies. The quantitative data presented herein highlights the potency of these derivatives against various biological targets. The detailed experimental protocols provide a foundation for researchers to further explore and optimize these promising molecular scaffolds.

Future research should focus on elucidating the precise molecular interactions of bromo-indanone derivatives with their biological targets to enable rational drug design. Further optimization of the pharmacokinetic and pharmacodynamic properties of these compounds will be crucial for their translation into clinical candidates. The continued exploration of the bromo-indanone core is expected to yield novel and effective therapeutic agents for a range of challenging diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. Discovery of novel tubulin CBSI (R)-9k from the indanone scaffold for the treatment of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 1-(5-bromo-2-hydroxy-4-methoxyphenyl)ethanone [SE1] suppresses pro-inflammatory responses by blocking NF-κB and MAPK signaling pathways in activated microglia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Rational Design of a Novel Tubulin Inhibitor with a Unique Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 8. indigobiosciences.com [indigobiosciences.com]

An In-Depth Technical Guide to the Reactive Sites and Functionalization of 4-bromo-7-hydroxy-2,3-dihydro-1H-inden-1-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the reactive sites of 4-bromo-7-hydroxy-2,3-dihydro-1H-inden-1-one, a versatile scaffold in medicinal chemistry and organic synthesis. The document details the potential functionalization pathways at the hydroxyl group, the bromine atom, the ketone, and the aromatic ring. This guide is intended to serve as a practical resource, offering detailed experimental protocols and quantitative data to aid researchers in the strategic design and synthesis of novel derivatives for drug discovery and other applications.

Introduction

This compound is a key building block in the synthesis of a variety of complex organic molecules.[1] Its unique structure, featuring a bromine atom and a hydroxyl group on an indanone framework, presents multiple opportunities for chemical modification.[1] These reactive sites allow for a range of transformations, including nucleophilic substitution, oxidation, reduction, and cross-coupling reactions, making it a valuable precursor for creating diverse chemical libraries.[1] This guide will systematically explore the reactivity of each functional group and provide practical guidance for their selective modification.

Overview of Reactive Sites

The primary reactive sites of this compound are the phenolic hydroxyl group at the 7-position, the bromine atom at the 4-position, the ketone at the 1-position, and the aromatic ring itself. The presence of both an electron-donating hydroxyl group and an electron-withdrawing bromine atom on the aromatic ring influences its reactivity in electrophilic substitution reactions.

Caption: Key reactive sites on the this compound core.

Functionalization of the Hydroxyl Group (C7-OH)

The phenolic hydroxyl group is a prime site for modification, most commonly through O-alkylation to form ethers. The Williamson ether synthesis is a widely used and effective method for this transformation.

O-Alkylation via Williamson Ether Synthesis

This reaction involves the deprotonation of the hydroxyl group with a base to form a phenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.

General Reaction Scheme:

Experimental Protocol: General Procedure for O-alkylation of Phenols

This protocol is a general method and may require optimization for specific substrates.

-

Reaction Setup: To a suspension of the phenol derivative (1 equivalent) and a base such as potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) (2 equivalents) in a suitable solvent like acetonitrile (15 volumes), add the alkyl halide (typically a primary halide, 1.1-1.5 equivalents) at room temperature.

-

Reaction Execution: Stir the reaction mixture at room temperature for 6-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). If the reaction is sluggish, gentle heating may be applied.

-

Work-up: Upon completion, filter the reaction mixture to remove inorganic salts. The filtrate is then washed successively with water and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography.

| Reactant (Alkyl Halide) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Methyl Iodide | K2CO3 | Acetonitrile | RT | 6 | Not Reported | General Protocol |

| Benzyl Bromide | Cs2CO3 | DMF | RT | 8 | Not Reported | General Protocol |

| 1,4-Dibromobutane | NaOH | Toluene | Reflux | 12 | Not Reported | [2] |

Functionalization at the Bromine Atom (C4-Br)

The bromine atom at the C4 position is an excellent handle for introducing a wide variety of substituents through palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds by reacting the aryl bromide with an organoboron compound in the presence of a palladium catalyst and a base.

Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This is a generalized protocol and specific conditions will depend on the substrates.

-

Reaction Setup: In a flame-dried flask under an inert atmosphere (e.g., Argon or Nitrogen), combine this compound (1 equivalent), the arylboronic acid (1.2-1.5 equivalents), and a base such as potassium carbonate (K2CO3) or sodium carbonate (Na2CO3) (2-3 equivalents).

-

Solvent and Catalyst Addition: Add a degassed solvent system, commonly a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water. Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (2-5 mol%).

-

Reaction Execution: Heat the mixture to the desired temperature (typically 80-120 °C) and stir for several hours until the starting material is consumed, as monitored by TLC or LC-MS.

-

Work-up and Purification: After cooling to room temperature, perform an aqueous work-up and extract the product with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography.

| Boronic Acid | Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Phenylboronic acid | Pd(PPh3)4 | K2CO3 | 1,4-Dioxane/H2O | 100 | 12 | Not Reported | General Protocol |

| 4-Methoxyphenylboronic acid | Pd(dppf)Cl2 | Na2CO3 | Toluene/H2O | 110 | 8 | Not Reported | General Protocol |

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds, providing access to a wide range of arylamine derivatives.[3] This reaction couples the aryl bromide with a primary or secondary amine using a palladium catalyst, a suitable phosphine ligand, and a strong base.[3]

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

This is a generalized protocol and requires careful optimization of the catalyst, ligand, and base for each specific substrate combination.

-

Reaction Setup: In a glovebox or under an inert atmosphere, charge a reaction vessel with the palladium precatalyst (e.g., Pd2(dba)3), a phosphine ligand (e.g., XPhos, SPhos), and a strong base (e.g., sodium tert-butoxide, lithium bis(trimethylsilyl)amide).

-

Reagent Addition: Add this compound (1 equivalent) and the amine (1.2-1.5 equivalents) dissolved in an anhydrous, degassed solvent (e.g., toluene, dioxane).

-

Reaction Execution: Heat the reaction mixture to the required temperature (typically 80-110 °C) and monitor its progress by TLC or LC-MS.

-

Work-up and Purification: Upon completion, the reaction is cooled, quenched, and subjected to an aqueous work-up. The product is extracted, and the combined organic layers are dried and concentrated. Purification is typically achieved by column chromatography.

| Amine | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Morpholine | Pd(OAc)2 / XPhos | NaOtBu | Toluene | 100 | 16 | Not Reported | General Protocol |

| Aniline | Pd2(dba)3 / BINAP | Cs2CO3 | Dioxane | 110 | 12 | Not Reported | General Protocol |

Functionalization of the Ketone (C1=O)

The ketone functionality at the C1 position can be readily reduced to a secondary alcohol.

Reduction with Sodium Borohydride

Sodium borohydride (NaBH4) is a mild and selective reducing agent commonly used for the reduction of ketones to alcohols.[4]

Experimental Protocol: General Procedure for Ketone Reduction with NaBH4

-

Reaction Setup: Dissolve this compound (1 equivalent) in a protic solvent such as methanol or ethanol.

-

Reagent Addition: Cool the solution in an ice bath and add sodium borohydride (1.1-1.5 equivalents) portion-wise.

-

Reaction Execution: Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 1-2 hours, monitoring the reaction by TLC.

-

Work-up and Purification: Quench the reaction by the slow addition of water or dilute acid. Remove the solvent under reduced pressure and extract the product with an organic solvent. The organic layer is then washed, dried, and concentrated to give the crude product, which can be purified by recrystallization or column chromatography.

| Substrate | Reducing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| This compound | NaBH4 | Methanol | 0 to RT | 2 | Not Reported | General Protocol |

Functionalization of the Aromatic Ring

While the hydroxyl and bromo substituents direct electrophilic aromatic substitution, the reactivity of the remaining positions on the aromatic ring (C5 and C6) is generally lower. Further functionalization at these positions would likely require harsh conditions and may lead to mixtures of products. More advanced techniques, such as directed ortho-metalation, might be necessary for selective substitution.

Conclusion

This compound is a highly versatile scaffold with multiple reactive sites that can be selectively functionalized. This guide has outlined the key transformations at the hydroxyl, bromo, and keto positions, providing general protocols and highlighting the potential for creating a diverse range of derivatives. The strategic manipulation of these functional groups opens up numerous avenues for the development of novel compounds with potential applications in medicinal chemistry and materials science. Further research to establish optimized conditions and explore the full synthetic potential of this building block is encouraged.

References

4-bromo-7-hydroxy-2,3-dihydro-1H-inden-1-one: A Technical Guide to its Potential as an Enzyme Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide explores the potential of 4-bromo-7-hydroxy-2,3-dihydro-1H-inden-1-one as an enzyme inhibitor. While specific quantitative inhibitory data for this compound is not extensively available in public literature, the indanone scaffold is a well-recognized pharmacophore present in numerous biologically active molecules. This document consolidates the available information on this compound, discusses the known enzyme inhibitory activities of structurally related indenone and indanone derivatives, and provides detailed, adaptable experimental protocols for its synthesis and evaluation as an enzyme inhibitor. The guide aims to serve as a foundational resource for researchers investigating the therapeutic potential of this and similar molecules.

Introduction

This compound is a substituted indanone derivative with the molecular formula C₉H₇BrO₂.[1] The indanone core is a privileged structure in medicinal chemistry, forming the backbone of various compounds with diverse pharmacological activities, including antiviral, anti-inflammatory, analgesic, antimalarial, antibacterial, and anticancer properties.[2][3] Notably, the indanone moiety is a key feature of Donepezil, an acetylcholinesterase inhibitor used in the treatment of Alzheimer's disease.[3] The presence of a bromine atom and a hydroxyl group on the aromatic ring of this compound offers opportunities for diverse chemical interactions with biological targets, making it an intriguing candidate for investigation as an enzyme inhibitor.[1]

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₉H₇BrO₂ | [1] |

| Molecular Weight | 227.05 g/mol | [1] |

| CAS Number | 81945-13-3 | [1] |

| Appearance | Solid | [4] |

| Melting Point | 144-148 °C | [4] |

| SMILES | O=C1CC2=C(C=CC(Br)=C2)O1 | [5] |

| InChI | InChI=1S/C9H7BrO2/c10-6-2-4-8(12)9-5(6)1-3-7(9)11/h2,4,12H,1,3H2 | [5] |

Potential as an Enzyme Inhibitor: Insights from Related Compounds

While direct enzyme inhibition data for this compound is scarce, studies on analogous indenone and indanone derivatives provide strong rationale for its investigation as an enzyme inhibitor. The potential enzyme targets for this class of compounds are diverse.

Monoamine Oxidase (MAO) Inhibition

A series of 2-heteroarylidene-1-indanone derivatives have been synthesized and evaluated as inhibitors of human monoamine oxidase A (MAO-A) and B (MAO-B).[6] These compounds exhibited potent in vitro inhibition of MAO-B, with IC₅₀ values in the nanomolar to low micromolar range.[6] Some derivatives also showed inhibitory activity against MAO-A.[6] The structure-activity relationship studies indicated that substitutions on the indenone ring significantly influence the inhibitory potency.[6]

Cholinesterase Inhibition

Benzylidene-indenone derivatives have been investigated as multi-target-directed ligands for Alzheimer's disease, with a focus on cholinesterase inhibition.[7] One promising compound was found to selectively inhibit human butyrylcholinesterase (BChE).[7]

Other Potential Enzyme Targets

-

AlkBH3: Arylated indenone derivatives have been identified as a new class of inhibitors for the human DNA dealkylation repair enzyme AlkB homologue 3 (AlkBH3), which is implicated in cancer progression.[8]

-

Cereblon (CRBN): Computational studies have suggested that indanone derivatives can bind to Cereblon, a component of the E3 ubiquitin ligase complex and a target for immunomodulatory drugs.[9]

-

Anti-inflammatory and Anti-diabetic Targets: An indanone derivative isolated from Fernandoa adenophylla has demonstrated in vitro anti-inflammatory and anti-diabetic properties, with molecular docking studies suggesting interactions with COX-1, COX-2, TNF-α, and AMPK.[10]

The diverse inhibitory profiles of these related compounds suggest that this compound warrants screening against a panel of enzymes, particularly those involved in neurodegenerative diseases, cancer, and inflammatory conditions.

Experimental Protocols

Synthesis of this compound

A general two-step synthesis for this compound involves the synthesis of the precursor 7-hydroxy-2,3-dihydro-1H-inden-1-one, followed by selective bromination.

Step 1: Synthesis of 7-hydroxy-2,3-dihydro-1H-inden-1-one

This can be achieved via an intramolecular Friedel–Crafts acylation of a suitable precursor like 3-(m-hydroxyphenyl)propanoic acid.

-

Materials: 3-(m-hydroxyphenyl)propanoic acid, thionyl chloride (SOCl₂), aluminum chloride (AlCl₃), dichloromethane (DCM), hydrochloric acid (HCl), sodium bicarbonate (NaHCO₃), brine, anhydrous sodium sulfate (Na₂SO₄).

-

Procedure:

-

Convert 3-(m-hydroxyphenyl)propanoic acid to its acid chloride by refluxing with an excess of thionyl chloride.

-

Remove the excess thionyl chloride under reduced pressure.

-

Dissolve the resulting acid chloride in anhydrous DCM and add it dropwise to a stirred suspension of AlCl₃ in anhydrous DCM at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitor by TLC).

-

Quench the reaction by pouring it onto a mixture of ice and concentrated HCl.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield crude 7-hydroxy-2,3-dihydro-1H-inden-1-one.

-

Purify the crude product by column chromatography or recrystallization.

-

Step 2: Bromination of 7-hydroxy-2,3-dihydro-1H-inden-1-one

Selective bromination at the 4-position can be achieved using N-bromosuccinimide (NBS).[1]

-

Materials: 7-hydroxy-2,3-dihydro-1H-inden-1-one, N-bromosuccinimide (NBS), azobisisobutyronitrile (AIBN), benzene or carbon tetrachloride (CCl₄).

-

Procedure:

-

Dissolve 7-hydroxy-2,3-dihydro-1H-inden-1-one in benzene or CCl₄.

-

Add NBS (1 equivalent) and a catalytic amount of AIBN to the solution.

-

Stir the reaction mixture at room temperature or slightly elevated temperature, monitoring the progress by TLC.[1]

-

Upon completion, remove the solvent under reduced pressure.

-

Add water to the residue to precipitate the product.

-

Collect the solid by vacuum filtration, wash with water, and dry under vacuum to obtain this compound.

-

Further purification can be achieved by recrystallization or column chromatography.

-

General Protocol for Enzyme Inhibition Assay

The following is a generalized protocol for evaluating the inhibitory activity of this compound against a target enzyme. This protocol should be adapted based on the specific enzyme and substrate.

-

Materials:

-

Purified target enzyme

-

Specific substrate for the enzyme

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

Assay buffer (optimized for pH and ionic strength for the specific enzyme)

-

96-well microplate

-

Microplate reader (spectrophotometer or fluorometer)

-

-

Procedure:

-

Preparation of Reagents: Prepare stock solutions of the enzyme, substrate, and inhibitor in the assay buffer. Create a series of dilutions of the inhibitor to test a range of concentrations.

-

Enzyme and Inhibitor Pre-incubation: To the wells of a 96-well plate, add a fixed volume of the enzyme solution. Then, add varying concentrations of the inhibitor solution. Include control wells with the enzyme and buffer only (no inhibitor) and wells with buffer only (blank). Incubate the plate for a predetermined time (e.g., 15-30 minutes) at the optimal temperature for the enzyme.

-

Initiation of Reaction: Start the enzymatic reaction by adding a fixed volume of the substrate solution to all wells.

-

Measurement of Enzyme Activity: Immediately begin monitoring the change in absorbance or fluorescence over time using a microplate reader. The rate of the reaction is proportional to the enzyme activity.

-

Data Analysis:

-

Calculate the initial reaction velocity for each inhibitor concentration.

-

Determine the percentage of inhibition for each concentration relative to the control (no inhibitor).

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Fit the data to a suitable dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

-

-

Visualizations

The following diagrams illustrate key conceptual frameworks for the synthesis and evaluation of this compound.

Caption: Synthetic workflow for this compound.

Caption: General workflow for an enzyme inhibition assay.

Caption: Hypothetical mechanism of action for an indenone-based enzyme inhibitor.

Conclusion

This compound represents a promising, yet underexplored, scaffold for the development of novel enzyme inhibitors. Based on the documented biological activities of structurally related indenone and indanone derivatives, this compound merits investigation against a range of enzymatic targets, particularly those implicated in neurodegenerative disorders, cancer, and inflammatory diseases. This guide provides a foundational framework for initiating such research, offering adaptable protocols for its synthesis and biological evaluation. Further investigation is warranted to elucidate the specific enzyme inhibitory profile and therapeutic potential of this compound.

References

- 1. This compound | 81945-13-3 | Benchchem [benchchem.com]

- 2. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent developments in biological activities of indanones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 4-Bromo-7-hydroxy-1-indanone 97 81945-13-3 [sigmaaldrich.com]

- 5. PubChemLite - 4-bromo-7-hydroxy-1-indanone (C9H7BrO2) [pubchemlite.lcsb.uni.lu]

- 6. 2-Heteroarylidene-1-indanone derivatives as inhibitors of monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Indenone derivatives as inhibitor of human DNA dealkylation repair enzyme AlkBH3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Computational investigations of indanedione and indanone derivatives in drug discovery: Indanone derivatives inhibits cereblon, an E3 ubiquitin ligase component - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Methodological & Application